molecular formula C16H20N2O2 B6639234 2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone

2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone

Cat. No. B6639234
M. Wt: 272.34 g/mol
InChI Key: LIEXWYSYBQKIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone, also known as MIPEP, is a chemical compound that has gained attention in scientific research due to its potential applications as a modulator of the brain's endocannabinoid system. This system is involved in a variety of physiological processes, including pain perception, mood regulation, and appetite control. MIPEP has been shown to interact with certain receptors in the endocannabinoid system, leading to changes in these processes. In

Scientific Research Applications

2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of this compound is as a modulator of the endocannabinoid system. Research has shown that this compound can interact with certain receptors in this system, leading to changes in pain perception, mood, and appetite. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the proliferation of certain cancer cells.

Mechanism of Action

2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone's mechanism of action is not yet fully understood, but it is thought to involve the modulation of certain receptors in the endocannabinoid system. Specifically, this compound has been shown to interact with the CB1 and CB2 receptors, leading to changes in the activity of these receptors. This, in turn, can lead to changes in pain perception, mood, and appetite.
Biochemical and Physiological Effects
Research has shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce pain perception in animal models, which suggests that it may have potential applications as an analgesic. This compound has also been shown to affect mood and appetite, although the exact nature of these effects is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone in lab experiments is that it is readily available and relatively easy to synthesize. Additionally, this compound has been shown to have a variety of potential applications in scientific research, which makes it a versatile tool for investigators. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone. One area of focus is on understanding the compound's mechanism of action in greater detail. This will be important for predicting its effects in different experimental settings and for developing more targeted therapies. Additionally, there is ongoing research on the potential applications of this compound in cancer research, as well as in the treatment of various neurological disorders. Finally, researchers are also interested in exploring the potential side effects of this compound, which will be important for determining its safety for use in humans.

Synthesis Methods

The synthesis of 2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone involves several steps, beginning with the reaction of 4-methoxyindole with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound has been described in detail in a number of scientific publications, and the compound is readily available for research purposes.

properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-14-7-5-6-13-16(14)12(11-17-13)10-15(19)18-8-3-2-4-9-18/h5-7,11,17H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEXWYSYBQKIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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